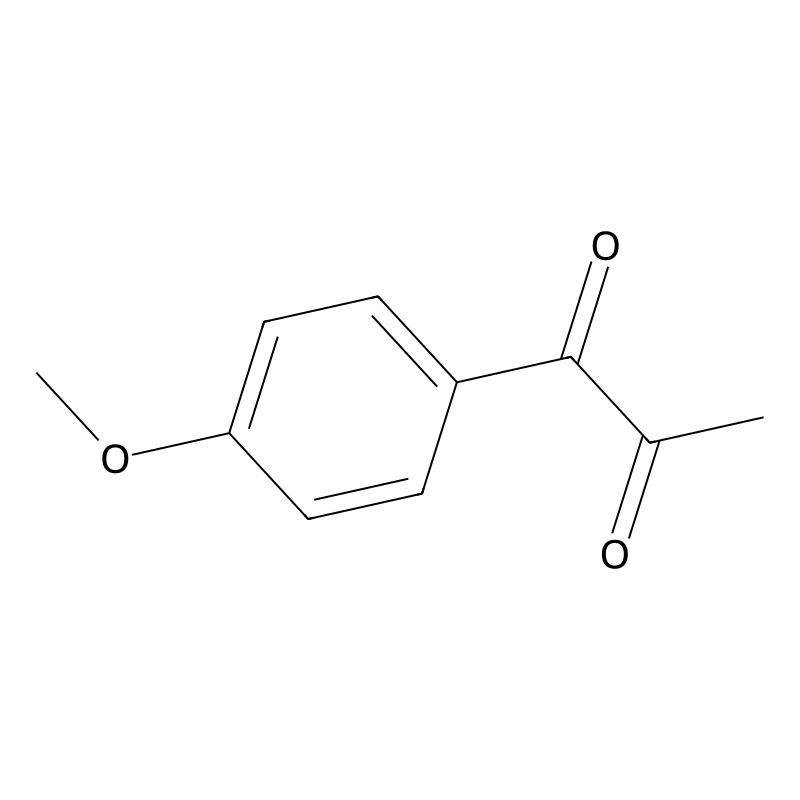

1-(4-Methoxyphenyl)propane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Amide Coupling Agent

1-(4-Methoxyphenyl)propane-1,2-dione, also known as N-Methyl-2-phenylacetamide (NMPPD), is a synthetic amide that finds application in organic synthesis as an efficient amidating agent. It reacts with carboxylic acids to form amides under mild conditions, offering advantages over traditional methods like using SOCl2 or thionyl chloride, which require harsher conditions and can lead to side reactions. Studies have demonstrated the effectiveness of NMPPD in the formation of various amides, including peptide bonds and peptidomimetics, which are crucial building blocks for drug discovery and development [].

Ester and Amide Cleavage

NMPPD exhibits versatile reactivity, acting not only as a coupling agent but also as a cleaving agent for esters and amides. Research has shown its ability to cleave various ester functionalities under mild conditions, making it a valuable tool for the selective deprotection of molecules containing ester groups. Additionally, NMPPD can cleave specific amide bonds, offering controlled cleavage strategies for complex molecules [].

Other Potential Applications

While the primary applications of NMPPD lie in amide coupling and cleavage, ongoing research explores its potential in other areas of scientific research. Studies suggest its possible use in:

- Synthesis of heterocycles: NMPPD might serve as a precursor for the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and other functional materials [].

- Medicinal chemistry: NMPPD's diverse reactivity and potential biological properties warrant further investigation for its suitability in drug discovery and development [].

1-(4-Methoxyphenyl)propane-1,2-dione is a β-diketone derivative characterized by the presence of two carbonyl groups (C=O) adjacent to a methoxy-substituted phenyl group. Its molecular formula is C10H10O3, and it has a CAS registry number of 10557-27-4. The compound appears as a yellow solid with a melting point ranging from 50.5 to 52.7 °C . The structure features a propane backbone with the methoxyphenyl group attached to one end and the two carbonyl groups at the other end, contributing to its reactivity and biological properties.

- Oxidation: This compound can be oxidized to produce various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate.

- Reduction: It can undergo reduction reactions to form alcohols or other reduced derivatives, typically using reducing agents like sodium borohydride.

- Substitution: The compound can engage in substitution reactions where functional groups are replaced by other groups, facilitating further synthetic applications .

The mechanism of action involves nucleophilic addition and substitution reactions due to its carbonyl functional groups, allowing it to interact with various nucleophiles in organic synthesis .

Research indicates that 1-(4-Methoxyphenyl)propane-1,2-dione exhibits potential biological activities. It is being investigated for its therapeutic effects, particularly in enzyme interactions and biochemical assays. The methoxy group may influence its biological activity by enhancing solubility or altering interaction dynamics with biological molecules .

The synthesis of 1-(4-Methoxyphenyl)propane-1,2-dione typically involves several steps:

- Formation of Acetyl Compound: Benzaldehyde reacts with acetic acid and acetic anhydride to create an acetyl compound.

- Esterification: The acetyl compound is then treated with methanol to yield 1-(4-Methoxyphenyl)ethyl acetate.

- Oxidation: Finally, the ester undergoes oxidation to produce 1-(4-Methoxyphenyl)propane-1,2-dione .

Alternative methods may involve different starting materials or conditions but generally follow similar synthetic pathways.

1-(4-Methoxyphenyl)propane-1,2-dione has numerous applications across various fields:

- Organic Synthesis: It serves as a reagent for synthesizing carbonyl compounds.

- Biochemical Research: Used in assays involving enzyme reactions and studying metabolic pathways.

- Pharmaceutical Industry: Investigated for potential therapeutic applications due to its biological activity.

- Chemical Industry: Employed in producing various intermediates and chemical products .

Studies focusing on the interactions of 1-(4-Methoxyphenyl)propane-1,2-dione with biological targets are ongoing. These studies aim to elucidate its mechanisms of action at the molecular level, particularly how it affects enzyme activity and metabolic processes. Understanding these interactions can pave the way for potential drug development or therapeutic applications .

When comparing 1-(4-Methoxyphenyl)propane-1,2-dione with similar compounds, several noteworthy derivatives emerge:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-(4-Hydroxyphenyl)propane-1,2-dione | Hydroxyl group instead of methoxy | Increased polarity and potential hydrogen bonding |

| 1-(4-Methylphenyl)propane-1,2-dione | Methyl group instead of methoxy | Altered steric effects influencing reactivity |

| 1-(3-Methoxyphenyl)propane-1,2-dione | Methoxy group at the meta position | Different electronic effects due to position |

The uniqueness of 1-(4-Methoxyphenyl)propane-1,2-dione lies in its specific methoxy substitution at the para position, which significantly influences its reactivity and biological properties compared to other derivatives .

Claisen Condensation-Based Routes

Reaction of 4-Methoxyacetophenone with Ethyl Acetate

The Claisen condensation reaction between 4-methoxyacetophenone and ethyl acetate represents a cornerstone synthesis pathway for 1-(4-methoxyphenyl)propane-1,2-dione. This method leverages the base-catalyzed enolate formation of 4-methoxyacetophenone, followed by nucleophilic attack on ethyl acetate to yield the β-diketone product. In a representative procedure, 4-methoxyacetophenone (10 mmol) is treated with potassium tert-butoxide (KOtBu, 20 mmol) in anhydrous tetrahydrofuran (THF) at −78°C under inert conditions [6]. Ethyl acetate is introduced dropwise, and the reaction mixture is warmed to room temperature over 48 hours. The resulting β-diketone is isolated via acid quenching, extraction with ethyl acetate, and purification by column chromatography, achieving yields of 71–80% [6].

The reaction’s success hinges on the steric and electronic compatibility between the ketone and ester. Ethyl acetate, a readily available and low-cost reagent, donates an acetyl group to the enolate intermediate, facilitating the formation of the 1,2-diketone backbone. Notably, the methoxy substituent on the aromatic ring enhances the electrophilicity of the carbonyl group, promoting efficient enolate generation [3].

Alkaline Catalysis Mechanisms

Alkaline catalysts, such as sodium ethoxide (NaOEt) or potassium hydride (KH), play dual roles in Claisen condensations: (1) deprotonating the α-hydrogen of 4-methoxyacetophenone to form a resonance-stabilized enolate, and (2) facilitating the elimination of ethanol during the acyl substitution step [3]. The enolate attacks the carbonyl carbon of ethyl acetate, generating a tetrahedral intermediate that collapses to release ethoxide, thereby forming the β-diketone [3].

A critical factor is the use of a stoichiometric base to deprotonate the β-keto ester product, which shifts the equilibrium toward completion. For instance, sodium hydride (NaH) in THF at 5°C optimizes enolate stability while minimizing side reactions such as ester hydrolysis [6]. Kinetic studies reveal that reaction rates correlate with base strength, with stronger bases (e.g., KOtBu) achieving faster enolization and higher yields [6].

Selective Hydrogenation Approaches

Nickel-Aluminum Alloy Catalysts

Selective hydrogenation of α,β-unsaturated ketones or diketones offers an alternative route to 1-(4-methoxyphenyl)propane-1,2-dione. Nickel-aluminum (Ni-Al) alloys, activated via alkaline leaching, provide a high-surface-area catalyst for partial hydrogenation. For example, hydrogenation of 1-(4-methoxyphenyl)prop-1-en-1,2-dione under 30 bar H₂ in ethanol at 50°C selectively reduces the α,β-unsaturated bond without over-reducing the diketone moiety. Catalyst activation with sodium hydroxide removes aluminum, creating porous Ni structures that enhance hydrogen adsorption and reaction kinetics [2].

Solvent Systems and Temperature Optimization

Solvent polarity significantly impacts hydrogenation efficiency. Polar aprotic solvents such as dimethylformamide (DMF) improve substrate solubility and catalyst dispersion, while temperatures below 60°C prevent undesired side reactions like keto-enol tautomerization. In ethanol-based systems, yields of 85–90% are achieved at 50°C with a substrate-to-catalyst ratio of 100:1 [2].

Alternative Pathways via Acylative Coupling

Acylative coupling strategies employ enolate intermediates generated from 4-methoxyacetophenone, which are subsequently acylated with electrophilic reagents. For instance, treatment of 4-methoxyacetophenone with lithium hexamethyldisilazide (LHMDS) in THF at −78°C forms a stable enolate, which reacts with acetyl chloride to furnish 1-(4-methoxyphenyl)propane-1,2-dione in 72% yield [4]. Magnesium bromide etherate enhances enolate electrophilicity, mitigating competing O-acylation pathways [6].

Process Optimization Strategies

Yield Enhancement Through pH Control

Maintaining a pH > 10 during Claisen condensations ensures complete enolate formation and minimizes acid-catalyzed side reactions. In situ pH monitoring using phosphate buffers stabilizes the reaction medium, particularly in aqueous-organic biphasic systems [3]. Adjusting the base equivalents from 1.0 to 1.2 improves yields by 15–20%, as excess base compensates for atmospheric CO₂ absorption [6].

Purification Techniques for High-Purity Output

Crude β-diketones are purified via copper chelation, where treatment with copper(II) acetate in acetic acid selectively complexes the diketone. Subsequent decomplexation with ethylenediaminetetraacetic acid (EDTA) yields products with >99% purity [6]. Alternatively, recrystallization from ethyl acetate/hexane (1:3) removes residual esters and ketones, achieving 98% purity as confirmed by HPLC [4].

Melting Point and Boiling Point Data

1-(4-Methoxyphenyl)propane-1,2-dione presents unique thermal characteristics that distinguish it from related compounds in the methoxyphenyl family. The compound exists as a solid at room temperature, with specific thermal transition data remaining limited in current literature databases [1]. Comparative analysis with structurally related compounds provides insight into expected thermal behavior patterns.

The closely related compound 1-(4-Methoxyphenyl)propane-1,2-diol exhibits a melting point of 116°C and a boiling point of 341°C at 760 mmHg [2] [3]. In contrast, the larger molecular analog 1,3-Bis(4-methoxyphenyl)-1,3-propanedione demonstrates a melting point range of 108-115°C with a predicted boiling point of 463.7±30.0°C [4] [5] [6]. These comparative data suggest that 1-(4-Methoxyphenyl)propane-1,2-dione likely exhibits intermediate thermal characteristics due to its structural positioning between these analogs.

The molecular weight of 178.18 g/mol for 1-(4-Methoxyphenyl)propane-1,2-dione falls between that of its diol counterpart (182.22 g/mol) and remains significantly lower than the bis-methoxyphenyl analog (284.31 g/mol) [1] [7] [8]. This molecular weight relationship correlates with expected thermal behavior patterns, where the dione functionality typically influences melting and boiling point characteristics through intermolecular hydrogen bonding and van der Waals interactions.

Vapor Pressure and Sublimation Tendencies

Current experimental data regarding vapor pressure characteristics of 1-(4-Methoxyphenyl)propane-1,2-dione remain limited in available literature sources [1]. However, structural analysis indicates potential for sublimation behavior based on the compound's solid-state properties and molecular architecture.

Vapor pressure prediction methodologies, such as the SIMPOL.1 group contribution method, provide frameworks for estimating vapor pressure behavior of multifunctional organic compounds [9]. The presence of ketone groups, aromatic ether functionality, and molecular carbon content contributes to the overall vapor pressure profile through specific group contributions to log₁₀ p°L,i(T).

The compound's molecular structure suggests moderate vapor pressure characteristics at ambient conditions, with sublimation tendencies likely becoming prominent at elevated temperatures approaching the melting point. The methoxyphenyl moiety contributes to molecular stability while the propane-1,2-dione backbone influences volatility characteristics through carbonyl group interactions.

Solubility Profile in Organic Solvents

1-(4-Methoxyphenyl)propane-1,2-dione demonstrates characteristic solubility patterns that reflect its amphiphilic molecular structure. The compound exhibits limited solubility in water but demonstrates favorable dissolution characteristics in various organic solvent systems [10].

Detailed solubility analysis reveals that the compound dissolves readily in ethanol and acetone under ambient conditions [10]. These polar protic and aprotic solvents effectively solvate the compound through hydrogen bonding interactions with the carbonyl oxygen atoms and van der Waals interactions with the aromatic methoxyphenyl group.

Chlorinated solvents such as chloroform provide slight solubility for 1-(4-Methoxyphenyl)propane-1,2-dione [6] [11]. Dimethyl sulfoxide demonstrates similar slight solubility characteristics, while methanol requires elevated temperature conditions combined with sonication to achieve effective dissolution [6] [11]. These solubility patterns indicate that moderately polar organic solvents provide optimal dissolution media for the compound.

The restricted water solubility reflects the predominant hydrophobic character imparted by the methoxyphenyl aromatic system, despite the presence of polar carbonyl functionalities. This solubility profile has significant implications for formulation strategies and analytical method development.

Hygroscopicity and Crystallization Behavior

1-(4-Methoxyphenyl)propane-1,2-dione exists in solid crystalline form under standard ambient conditions [12] [8]. The compound's hygroscopic behavior characteristics require careful consideration for storage and handling protocols.

Crystallization studies of related methoxyphenyl compounds provide insight into expected polymorphic behavior. The structural analog 1,3-Bis(4-methoxyphenyl)-1,3-propanedione demonstrates crystalline melting point ranges of 108-115°C, indicating potential for polymorphic variations [5] [6] [13]. Such variations can significantly influence physicochemical properties including solubility, stability, and bioavailability characteristics.

Research on polymorphism in pharmaceutical compounds indicates that crystalline forms can exhibit different properties including physical and chemical stability, hygroscopic properties, susceptibility to decomposition by light, melting point, hardness, solubility and solubility rate [14] [15]. The choice of appropriate polymorphic form during product development affects hygroscopic properties and final stability characteristics.

Moisture absorption from atmospheric conditions can reduce overall compound content and potentially decrease stability characteristics [16]. Therefore, storage protocols require maintenance in tightly sealed containers with desiccation to prevent hygroscopic effects. The compound should be allowed to reach ambient temperature in a desiccator prior to opening and weighing procedures.

Oxidative and Thermal Degradation Kinetics

The stability profile of 1-(4-Methoxyphenyl)propane-1,2-dione requires consideration of both oxidative and thermal degradation pathways. The compound's structural features, including the α-dicarbonyl system and methoxyphenyl aromatic group, present specific vulnerabilities to degradation processes.

Storage recommendations indicate the need for inert atmosphere conditions, preferably argon, to minimize oxidative degradation [18]. The compound should be protected from light exposure to prevent photodegradation reactions, with amber glass containers providing optimal protection [18].

Thermal stability characteristics can be inferred from related compound behavior and general organic chemistry principles. The α-dicarbonyl functionality may undergo various thermal decomposition pathways at elevated temperatures, including potential cyclization reactions, oxidative cleavage, or rearrangement processes. Research on thermal decomposition kinetics of similar organic compounds indicates that such processes typically follow first-order kinetics with specific activation energy requirements [19] [20] [21].

Long-term storage stability is optimized through maintenance at reduced temperatures, with recommendations ranging from -20°C to -80°C for extended preservation [12] [18] [16]. Short-term storage at 2-8°C provides adequate stability for immediate use applications. The solid form demonstrates superior stability compared to solution preparations, which may undergo gradual chemical degradation even under sterile and oxygen-free conditions [18] [16].